N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a complex structure with a fluorophenyl group, a morpholinoethyl chain, and a methoxyphenoxy acetamide moiety, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 2-(4-fluorophenyl)ethanol.
Morpholine Addition: The intermediate is then reacted with morpholine under basic conditions to yield 2-(4-fluorophenyl)-2-morpholinoethanol.
Acylation: The final step involves the acylation of the morpholinoethanol intermediate with 4-methoxyphenoxyacetyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl chain, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on neurotransmitter systems, making it a candidate for treating neurological disorders.
Biochemistry: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the morpholinoethyl chain facilitates its passage through biological membranes. The methoxyphenoxy acetamide moiety is crucial for its activity, often participating in hydrogen bonding and hydrophobic interactions with target proteins.
Comparison with Similar Compounds
- N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-(4-bromophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-(4-methylphenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide
Comparison:
- Binding Affinity: The presence of different substituents on the phenyl ring (fluoro, chloro, bromo, methyl) affects the binding affinity and specificity of the compound to its biological targets.
- Chemical Stability: Fluorine-substituted compounds generally exhibit higher chemical stability compared to their chloro or bromo counterparts.
- Biological Activity: The unique combination of the fluorophenyl group and the morpholinoethyl chain in N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide often results in superior biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-18-6-8-19(9-7-18)28-15-21(25)23-14-20(24-10-12-27-13-11-24)16-2-4-17(22)5-3-16/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUSFAKQAWBBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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